1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one
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Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one is an organic compound with the molecular formula C10H8ClF3O It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often have biological activity, as the trifluoromethyl group can enhance the lipophilicity and metabolic stability of a molecule .
Mode of Action
Without specific information, it’s difficult to say how “1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one” interacts with its targets. The trifluoromethyl group can participate in various reactions, such as free radical bromination and nucleophilic substitution .
Pharmacokinetics
The trifluoromethyl group can enhance the metabolic stability of a molecule , which could potentially affect its bioavailability.
Result of Action
Compounds with a trifluoromethyl group often have biological activity .
Biochemical Analysis
Biochemical Properties
1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can form hydrogen bonds with specific amino acid residues in proteins, influencing their conformation and function .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . The compound’s ability to form hydrogen bonds and other interactions with biomolecules is crucial for its activity . Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its activity and effects . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . The compound can influence metabolic flux and metabolite levels by altering the activity of specific enzymes . Additionally, it can be metabolized by certain enzymes, leading to the formation of metabolites that may have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall activity and effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments . Understanding the subcellular localization of this compound is crucial for elucidating its mechanisms of action and effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 1-[4-Chloro-2-(trifluoromethyl)phenyl]propan-2-one
- 1-[4-Chloro-3-(difluoromethyl)phenyl]propan-2-one
- 1-[4-Bromo-3-(trifluoromethyl)phenyl]propan-2-one
Uniqueness: 1-[4-Chloro-3-(trifluoromethyl)phenyl]propan-2-one is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The trifluoromethyl group imparts increased stability and lipophilicity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O/c1-6(15)4-7-2-3-9(11)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYRIZVDMHUORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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